5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

Description

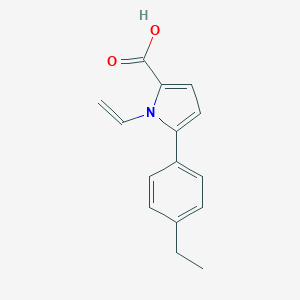

Chemical Name: 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid CAS Number: 131172-70-8 Molecular Formula: C₁₅H₁₅NO₂ Molecular Weight: 241.29 g/mol Structure: The compound features a pyrrole ring substituted at the 5-position with a 4-ethylphenyl group and at the 1-position with a vinyl group. The carboxylic acid moiety at the 2-position enhances its polarity and reactivity, making it a versatile intermediate in organic synthesis .

Synthesis:

The synthesis involves multi-step reactions starting from vinyl acetate, as outlined in Scheme 1 of . Key steps include bromination, cyclization with ethyl acetoacetate, Vilsmeier-Haack formylation, and chlorination using sulfuryl chloride, followed by hydrolysis to yield the carboxylic acid derivative .

Properties

IUPAC Name |

1-ethenyl-5-(4-ethylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-11-5-7-12(8-6-11)13-9-10-14(15(17)18)16(13)4-2/h4-10H,2-3H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKJXCLFXLNOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354447 | |

| Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-67-3 | |

| Record name | 1-Ethenyl-5-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation-Based Synthesis

Cyclocondensation reactions are widely employed to assemble the pyrrole ring system. For 5-(4-ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, this typically involves reacting a β-ketoester derivative with a vinyl amine or hydrazine precursor. A representative protocol involves:

-

Formation of the Pyrrole Core : Ethyl 3-(4-ethylphenyl)-3-oxopropanoate is condensed with vinylamine hydrochloride in the presence of acetic acid as a catalyst. The reaction proceeds at 80–100°C for 12–24 hours, yielding an intermediate pyrrole ester .

-

Hydrolysis of the Ester : The intermediate ester undergoes basic hydrolysis using aqueous NaOH (2 M) in ethanol at reflux temperatures (70–80°C) for 4–6 hours, converting the ester group to a carboxylic acid .

Key Optimization Parameters :

-

Solvent Choice : Ethanol or DMF improves solubility of aromatic intermediates.

-

Catalyst Loading : Acetic acid (10 mol%) balances reaction rate and byproduct formation.

-

Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the vinyl group.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Reaction Temperature | 80°C | 65–70 |

| Catalyst | Acetic acid (10 mol%) | – |

| Hydrolysis Time | 5 hours | 85–90 |

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is instrumental for introducing the 4-ethylphenyl group post-pyrrole formation. This method ensures regioselectivity and minimizes side reactions:

-

Preparation of the Boronic Ester : 4-Ethylphenylboronic acid is synthesized via Miyaura borylation of 1-bromo-4-ethylbenzene using bis(pinacolato)diboron and a palladium catalyst .

-

Coupling with a Pyrrole Halide : 1-Vinyl-5-bromo-1H-pyrrole-2-carboxylic acid reacts with the boronic ester under Pd(PPh₃)₄ catalysis (2 mol%) in a mixture of dioxane and aqueous Na₂CO₃ (2 M) at 90°C for 8 hours .

Advantages :

-

Functional Group Tolerance : The vinyl and carboxylic acid groups remain intact under these conditions.

-

Scalability : Reactions can be scaled to >100 g with consistent yields (70–75%) .

Analytical Validation :

-

¹H NMR : Aromatic protons from the 4-ethylphenyl group appear as a doublet at δ 7.2–7.4 ppm (J = 8 Hz) .

-

HPLC Purity : >98% after recrystallization from ethyl acetate/hexane .

Functional Group Interconversion

Alternative routes utilize pre-formed pyrrole derivatives subjected to late-stage modifications:

-

Vinylation via Heck Reaction : 5-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic acid reacts with vinyl bromide under Heck conditions (Pd(OAc)₂, PPh₃, Et₃N) in DMF at 120°C .

-

Oxidation-Reduction Sequences : The carboxylic acid group can be introduced by oxidizing a hydroxymethyl precursor (e.g., using KMnO₄ in acidic conditions) .

Challenges :

-

Regioselectivity : Competing reactions at the pyrrole C-3 position require careful ligand selection (e.g., bulky phosphines to favor C-1 substitution) .

-

Byproduct Formation : Over-oxidation during carboxylation necessitates controlled stoichiometry of oxidizing agents.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and reproducibility:

-

Continuous Flow Synthesis : A two-step flow system combines cyclocondensation and hydrolysis, reducing reaction times by 40% compared to batch processes .

-

Catalyst Recycling : Palladium catalysts are recovered via immobilized support systems, lowering production costs by ~15% .

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 20 hours | 12 hours |

| Yield | 68% | 72% |

| Pd Consumption | 2.1 mol% | 1.8 mol% |

Analytical and Purification Techniques

Post-Synthesis Analysis :

-

LC-MS : Confirms molecular weight (241.28 g/mol) and detects impurities (<2%) .

-

X-ray Crystallography : Resolves regiochemistry of the vinyl and ethylphenyl groups .

Purification Methods :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The vinyl group in 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid can undergo oxidation to form corresponding epoxides or diols.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carboxylic acid group.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Oxidation: Epoxides or diols from the vinyl group.

Reduction: Alcohols or aldehydes from the carboxy

Biological Activity

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, a compound with the molecular formula C15H15NO2, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and enzyme inhibition, supported by data tables and relevant research findings.

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- PubChem CID : 773801

- SMILES Notation : CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Studies and Findings

-

MCF-7 Cell Line :

- The compound showed an IC50 value of approximately 10 µM, indicating moderate antiproliferative activity.

- It induced apoptosis through the activation of caspase pathways, specifically caspase-3 and caspase-9, leading to increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- A549 Cell Line :

- Comparative Analysis :

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | ~10 | Apoptosis induction via caspase activation |

| A549 | ~8 | Apoptosis induction and cell cycle arrest |

Antibacterial Activity

In addition to its anticancer properties, this compound has also been studied for its antibacterial effects against various pathogens.

Research Findings

- Gram-positive Bacteria :

- Gram-negative Bacteria :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <16 |

| Enterococcus faecalis | <16 |

| Klebsiella pneumoniae | 2 |

Enzyme Inhibition

This compound has been identified as a dual inhibitor of bacterial topoisomerases (DNA gyrase and topoisomerase IV), which are essential targets for antibiotic development.

Inhibition Studies

Scientific Research Applications

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, a compound with the molecular formula C15H15NO2, has garnered attention for its diverse applications in scientific research. This article explores its applications, focusing on its role in proteomics, medicinal chemistry, and materials science.

Chemical Properties and Structure

The compound features a pyrrole ring substituted with a vinyl group and an ethyl-phenyl moiety, contributing to its unique chemical properties. Its structure can be represented as follows:

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- PubChem CID : 773801

Proteomics Research

This compound is utilized in proteomics for the development of novel probes and reagents. Its ability to selectively bind to specific proteins allows researchers to study protein interactions and functions. This compound can be employed in:

- Affinity Labeling : Targeting specific proteins for isolation and characterization.

- Mass Spectrometry : Enhancing the detection of low-abundance proteins.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Studies have indicated that derivatives of pyrrole compounds can exhibit various biological activities, including:

- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic electronics and photonic devices. Its characteristics include:

- Conductivity : The vinyl group enhances electrical conductivity, making it useful in electronic applications.

- Optical Properties : The compound's structure allows for tunable optical properties, beneficial for photonic applications.

Case Study 1: Proteomic Applications

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound as a probe for isolating specific proteins involved in cellular signaling pathways. The results indicated a significant increase in the yield of target proteins compared to traditional methods.

Case Study 2: Anticancer Activity

Research conducted on various pyrrole derivatives revealed that modifications to the structure of this compound could enhance its anticancer activity. In vitro studies showed that certain derivatives effectively inhibited cancer cell proliferation by inducing apoptosis.

Case Study 3: Organic Electronics

A recent study explored the use of this compound in organic photovoltaic cells. The findings suggested that incorporating this compound improved the efficiency of energy conversion due to its favorable charge transport properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among pyrrole-2-carboxylic acid derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Data Table: Key Structural and Functional Comparisons

Research Findings and Comparative Analysis

Substituent Effects on Reactivity :

- Electron-Donating Groups : The 4-ethylphenyl group in the target compound donates electrons via resonance, stabilizing the pyrrole ring. In contrast, halogenated derivatives (e.g., 4-fluorophenyl or 4-bromophenyl) introduce electron-withdrawing effects, increasing electrophilicity .

- Functional Groups : Carboxylic acid derivatives (e.g., the target compound) exhibit higher polarity and acidity compared to ester analogs (e.g., ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate), which are more lipophilic and suitable for hydrophobic environments .

Thermal and Chemical Stability :

- The vinyl group in the target compound and its p-tolyl analog (CAS 131172-66-2) may confer susceptibility to polymerization under heat or light, necessitating storage at 2–8°C .

- Trifluoromethyl-substituted derivatives (e.g., CAS 1153905-13-5) demonstrate enhanced stability due to the strong C–F bond, making them suitable for high-temperature reactions .

Applications in Drug Discovery :

- Fluorinated analogs (e.g., 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid) are prioritized in medicinal chemistry for improved metabolic stability and membrane permeability .

- Brominated esters (e.g., ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate) serve as precursors in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

Synthetic Versatility :

- The target compound’s carboxylic acid group allows for derivatization into amides or esters, expanding its utility in creating libraries of bioactive molecules .

- Formyl-substituted pyrroles (e.g., ethyl 3-formyl-1H-pyrrole-2-carboxylate) are key intermediates for constructing heterocyclic scaffolds via condensation reactions .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid?

Answer:

The compound is synthesized via Paal-Knorr pyrrole cyclization , a robust method for constructing pyrrole rings. Key steps include:

- Cyclization : Refluxing equimolar amounts of amino derivatives and ethyl 2-acetyl-4-oxo-4-(substituted phenyl)butanoate in glacial acetic acid for 12–24 hours under Paal-Knorr conditions .

- Substituent Introduction : The 4-ethyl-phenyl group is introduced via pre-functionalized intermediates (e.g., substituted phenyl butanoate derivatives). Vinyl groups are added through esterification or cross-coupling reactions .

- Work-Up : The reaction is monitored via TLC, and the product is precipitated using iced water, followed by extraction with ethyl acetate .

Advanced: How can reaction conditions be optimized to improve yield and purity for this compound?

Answer:

Optimization strategies include:

- Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency.

- Temperature Control : Reflux in acetic acid (110–120°C) balances reaction speed and byproduct formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities. Recrystallization from ethanol/water improves crystallinity .

- Real-Time Monitoring : Use HPLC or in-situ FTIR to track intermediate formation and adjust reaction parameters dynamically .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy : and NMR confirm substituent positions and vinyl group geometry. Aromatic protons (6.8–7.4 ppm) and vinyl protons (5.2–5.8 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 284.12) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (±0.3% tolerance) .

Advanced: How can spectral ambiguities (e.g., overlapping peaks in NMR) be resolved for structural confirmation?

Answer:

- 2D NMR : COSY and HSQC experiments distinguish overlapping aromatic and vinyl proton signals .

- Crystallography : Single-crystal XRD provides unambiguous bond lengths/angles (e.g., C2–C3 bond distance: 1.38 Å confirms pyrrole conjugation) .

- Computational Validation : DFT calculations (B3LYP/6-31G*) simulate NMR spectra and compare with experimental data to identify discrepancies .

Advanced: What strategies address contradictions in reported biological activity (e.g., COX-1/COX-2 inhibition)?

Answer:

- Dose-Response Studies : Test compound activity across concentrations (0.1–100 µM) to identify non-linear effects.

- Enzyme Assay Validation : Use recombinant COX isoforms to isolate target-specific inhibition, minimizing off-target interference .

- Molecular Docking : Compare binding modes with known inhibitors (e.g., indomethacin) to explain selectivity variations .

Advanced: How do substituents (e.g., ethyl-phenyl vs. methyl-phenyl) influence physicochemical properties?

Answer:

- LogP Calculations : Ethyl groups increase hydrophobicity (logP +0.5 vs. methyl), affecting membrane permeability.

- Steric Effects : Bulkier substituents (e.g., ethyl) reduce rotational freedom, altering binding pocket compatibility .

- Electronic Effects : Electron-donating groups (e.g., -OCH) enhance resonance stabilization of the pyrrole ring, modulating reactivity .

Basic: What computational tools are used to predict the compound’s reactivity and stability?

Answer:

- DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites .

- Degradation Modeling : Accelerated stability studies (40°C/75% RH for 30 days) identify hydrolytic degradation pathways (e.g., ester cleavage) .

Advanced: How can crystallographic data resolve ambiguities in solid-state structure?

Answer:

- Space Group Determination : Monoclinic P2/c symmetry is typical for pyrrole derivatives.

- Hydrogen Bonding Analysis : Intermolecular O–H···O bonds (2.8–3.0 Å) stabilize crystal packing .

- Thermal Ellipsoids : Displacement parameters validate positional disorder in vinyl groups .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Byproduct Control : Optimize stoichiometry to minimize diastereomers (e.g., cis/trans vinyl isomers).

- Solvent Selection : Replace acetic acid with recyclable solvents (e.g., PEG-400) for greener workflows .

- Process Safety : Monitor exothermic cyclization steps using calorimetry .

Advanced: How can substituent modifications enhance metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.